Brilliant Blue Brilliant Blue Fd&c blue no. 1, aluminum lake, also known as acid blue 9-aluminum lake or brilliant blue FCF, belongs to the class of organic compounds known as phenylbenzamines. These are aromatic compounds consisting of a benzyl group that is N-linked to a benzamine. Fd&c blue no. 1, aluminum lake is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, fd&c blue no. 1, aluminum lake is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 68921-42-6
VCID: VC0527816
InChI: InChI=1S/C37H36N2O9S3.Al/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);
SMILES: CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O
Molecular Formula: C37H36AlN2O9S3
Molecular Weight: 775.9 g/mol

Brilliant Blue

CAS No.: 68921-42-6

Cat. No.: VC0527816

Molecular Formula: C37H36AlN2O9S3

Molecular Weight: 775.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Brilliant Blue - 68921-42-6

Specification

Description Fd&c blue no. 1, aluminum lake, also known as acid blue 9-aluminum lake or brilliant blue FCF, belongs to the class of organic compounds known as phenylbenzamines. These are aromatic compounds consisting of a benzyl group that is N-linked to a benzamine. Fd&c blue no. 1, aluminum lake is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, fd&c blue no. 1, aluminum lake is primarily located in the cytoplasm.
CAS No. 68921-42-6
Molecular Formula C37H36AlN2O9S3
Molecular Weight 775.9 g/mol
IUPAC Name 3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate
Standard InChI InChI=1S/C37H36N2O9S3.Al/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);
Standard InChI Key IABOFWNBSBFGGI-UHFFFAOYSA-N
SMILES CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O
Canonical SMILES CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O.[Al]
Appearance Solid powder
Colorform Reddish-violet powder or granules with a metallic luster
Dark-purple to bronze powder with metallic luste
Melting Point 283 °C (decomposes)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator